
(3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol: is a chemical compound characterized by the presence of a bromine atom and four methoxy groups attached to a naphthalene ring, with a methanol group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol typically involves the bromination of 1,4,5,8-tetramethoxynaphthalene followed by the introduction of a methanol group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or column chromatography to obtain the desired product in high purity. The choice of solvents and reaction conditions can be optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)aldehyde or (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)carboxylic acid.
Reduction: Formation of (1,4,5,8-tetramethoxynaphthalen-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: In biological research, this compound can be used to study the effects of brominated naphthalene derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s structural features may allow it to interact with specific biological targets, leading to the discovery of novel treatments.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol involves its interaction with molecular targets through its bromine and methoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The compound’s ability to undergo substitution and oxidation reactions allows it to interact with enzymes, receptors, and other biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
(3-Chloro-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol: Similar structure with a chlorine atom instead of bromine.
(3-Iodo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol: Similar structure with an iodine atom instead of bromine.
(3-Fluoro-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol: Similar structure with a fluorine atom instead of bromine.
Uniqueness: The presence of a bromine atom in (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol imparts unique reactivity and properties compared to its halogenated counterparts
Propriétés
Numéro CAS |
189066-64-6 |
|---|---|
Formule moléculaire |
C15H17BrO5 |
Poids moléculaire |
357.20 g/mol |
Nom IUPAC |
(3-bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C15H17BrO5/c1-18-9-5-6-10(19-2)12-11(9)14(20-3)8(7-17)13(16)15(12)21-4/h5-6,17H,7H2,1-4H3 |
Clé InChI |
WVZJLXBAFQPKJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)OC)C(=C(C(=C2OC)CO)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


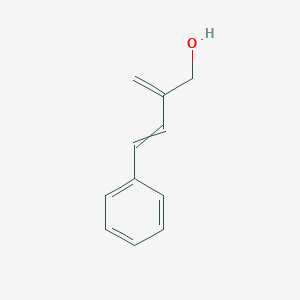
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)

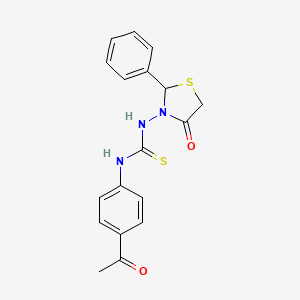
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
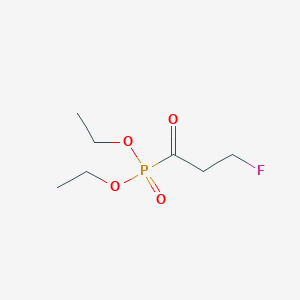
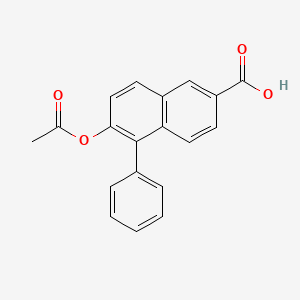
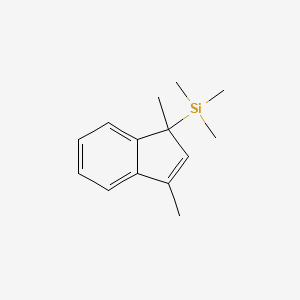
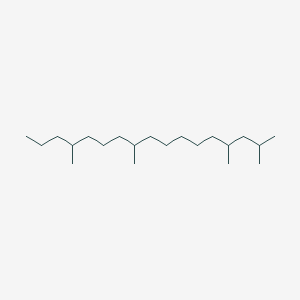
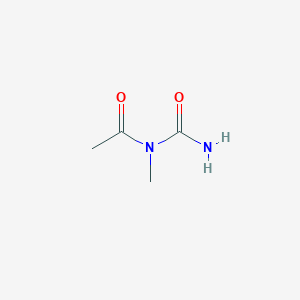
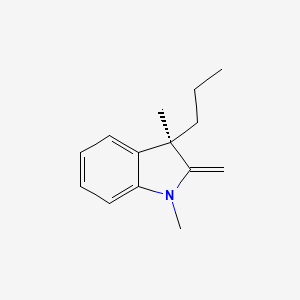
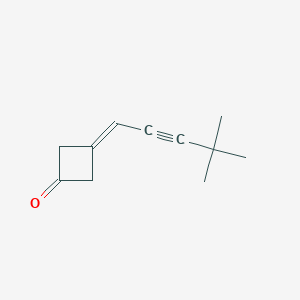
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
